N,N-Desmethyl Talmapimod

Catalog No.
S13938908
CAS No.
M.F
C26H28ClFN4O3
M. Wt
499.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N,N-Desmethyl Talmapimod

Product Name

N,N-Desmethyl Talmapimod

IUPAC Name

2-[6-chloro-5-[(2R,5S)-4-[(4-fluorophenyl)methyl]-2,5-dimethylpiperazine-1-carbonyl]-1H-indol-3-yl]-N,N-dimethyl-2-oxoacetamide

Molecular Formula

C26H28ClFN4O3

Molecular Weight

499.0 g/mol

InChI

InChI=1S/C26H28ClFN4O3/c1-15-13-32(16(2)12-31(15)14-17-5-7-18(28)8-6-17)25(34)20-9-19-21(24(33)26(35)30(3)4)11-29-23(19)10-22(20)27/h5-11,15-16,29H,12-14H2,1-4H3/t15-,16+/m0/s1

InChI Key

WKOYCLRJRWZKMD-JKSUJKDBSA-N

Canonical SMILES

CC1CN(C(CN1C(=O)C2=C(C=C3C(=C2)C(=CN3)C(=O)C(=O)N(C)C)Cl)C)CC4=CC=C(C=C4)F

Isomeric SMILES

C[C@@H]1CN([C@H](CN1C(=O)C2=C(C=C3C(=C2)C(=CN3)C(=O)C(=O)N(C)C)Cl)C)CC4=CC=C(C=C4)F

N,N-Desmethyl Talmapimod is a derivative of Talmapimod, which is recognized as a potent inhibitor of p38 mitogen-activated protein kinase (MAPK). This compound is structurally characterized by the removal of the dimethyl group from the nitrogen atom in the piperazine ring of Talmapimod. The chemical formula for N,N-Desmethyl Talmapimod is C26H28ClFN4O3C_{26}H_{28}ClFN_{4}O_{3}, and it possesses a molecular weight of approximately 512.199 g/mol. The compound has garnered attention for its potential therapeutic applications, particularly in treating inflammatory diseases and certain cancers due to its ability to modulate key signaling pathways involved in cell proliferation and inflammation .

Typical for compounds with similar structures, including:

  • Nucleophilic substitutions: The piperazine ring can participate in nucleophilic substitution reactions, allowing for further functionalization.
  • Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions, potentially yielding carboxylic acids and amines.
  • Oxidation: The presence of alkyl groups may allow for oxidation reactions, leading to the formation of alcohols or ketones.

These reactions can be utilized to synthesize analogs or to modify the compound for enhanced biological activity .

N,N-Desmethyl Talmapimod exhibits significant biological activity primarily as an anti-inflammatory agent. It has been shown to inhibit the phosphorylation of p38 MAPK and other related signaling pathways, leading to decreased expression of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. In vitro studies have demonstrated its efficacy in suppressing lipopolysaccharide-induced inflammatory responses in macrophages . Additionally, its potential in cancer therapy has been explored, focusing on its ability to induce apoptosis in cancer cells by modulating MAPK signaling pathways .

The synthesis of N,N-Desmethyl Talmapimod typically involves several key steps:

  • Starting Material Preparation: The synthesis begins with the preparation of a substituted piperazine derivative.
  • Formation of Amide Bond: The piperazine derivative is reacted with an appropriate acylating agent to form the amide bond characteristic of Talmapimod.
  • Demethylation Reaction: A demethylation step is performed using reagents such as boron tribromide or lithium aluminum hydride to remove the dimethyl group from the nitrogen atom.
  • Purification: The final product is purified using techniques such as column chromatography or recrystallization to yield N,N-Desmethyl Talmapimod in a pure form .

N,N-Desmethyl Talmapimod has potential applications in:

  • Anti-inflammatory therapies: Due to its ability to inhibit pro-inflammatory pathways, it may be useful in treating conditions like rheumatoid arthritis and other chronic inflammatory diseases.
  • Cancer treatment: Its role as a MAPK inhibitor suggests potential use in targeted cancer therapies, particularly for tumors that exhibit aberrant MAPK signaling .
  • Drug development: As a lead compound, it can serve as a basis for developing new analogs with improved efficacy and selectivity.

Studies on N,N-Desmethyl Talmapimod have indicated that it interacts with various proteins involved in signal transduction pathways. Notably, it has been shown to inhibit p38 MAPK activity effectively, which is crucial for mediating cellular responses to stress and inflammation. Additionally, interaction studies reveal that this compound may affect downstream targets such as nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB) and other transcription factors involved in inflammatory responses .

Several compounds share structural similarities with N,N-Desmethyl Talmapimod, particularly those that target the p38 MAPK pathway or possess anti-inflammatory properties. Below are some notable examples:

Compound NameChemical FormulaKey Features
TalmapimodC27H30ClFN4O3C_{27}H_{30}ClFN_{4}O_{3}First-generation p38 MAPK inhibitor
SB203580C20H22N4OC_{20}H_{22}N_{4}OSelective inhibitor of p38 MAPK
BIRB 796C18H20N4OC_{18}H_{20}N_{4}OPotent p38 MAPK inhibitor with anti-inflammatory effects
RalimetinC22H24N4OC_{22}H_{24}N_{4}OSelective inhibitor targeting multiple kinases

Uniqueness

N,N-Desmethyl Talmapimod's uniqueness lies in its specific structural modifications that enhance its biological activity while potentially reducing side effects associated with more complex compounds like Talmapimod. Its distinct ability to selectively inhibit p38 MAPK makes it a promising candidate for further research and development in therapeutic applications .

Critical Functional Group Interactions with p38α Mitogen-Activated Protein Kinase

The binding of N,N-Desmethyl Talmapimod to p38α mitogen-activated protein kinase involves multiple critical interactions within the adenosine triphosphate binding site [4]. The compound's indole ring system occupies the adenine-binding pocket, where it engages in hydrophobic interactions with key residues including Valine 30, Valine 38, Alanine 51, and Leucine 108 [5]. The hinge region interaction, mediated through the Met109 backbone nitrogen, represents a crucial hydrogen bonding contact that determines inhibitor selectivity and binding affinity [6].

The chlorinated indole moiety of N,N-Desmethyl Talmapimod positions within the hydrophobic region I of the binding site, establishing van der Waals contacts with Alanine 157 and Leucine 167 [7]. This interaction pattern mirrors the binding mode observed for other p38α inhibitors, where aromatic substituents occupy the space normally reserved for the adenine ring of adenosine triphosphate [8]. The fluorophenyl group extends into hydrophobic region II, making contact with Isoleucine 84, Leucine 75, and Leucine 104, providing additional binding energy through lipophilic interactions [9].

The piperazine ring system of N,N-Desmethyl Talmapimod, now lacking the N,N-dimethyl substitution pattern, exhibits altered electronic properties that influence its orientation within the binding pocket [10]. The secondary amine nitrogen in the desmethylated piperazine can function as both a hydrogen bond donor and acceptor, potentially forming additional stabilizing interactions with nearby polar residues [11]. This contrasts with the tertiary amine present in the parent compound, which serves only as a weak hydrogen bond acceptor [12].

Table 1: Key Binding Site Interactions for N,N-Desmethyl Talmapimod

Binding RegionResidues InvolvedInteraction TypeFunctional Significance
Adenine PocketVal30, Val38, Ala51, Leu108Hydrophobic/van der WaalsIndole ring accommodation
Hinge RegionMet109 (backbone NH)Hydrogen bondingSelectivity determinant
Hydrophobic Region IAla157, Leu167Hydrophobic contactsChloroindole positioning
Hydrophobic Region IIIle84, Leu75, Leu104Hydrophobic contactsFluorophenyl binding
Catalytic SiteLys53, Glu71, Asp168ElectrostaticAdenosine triphosphate competition

Comparative Analysis with Parent Compound Talmapimod

The structural relationship between N,N-Desmethyl Talmapimod and its parent compound Talmapimod reveals fundamental differences in molecular architecture and binding characteristics [13]. Talmapimod exhibits exceptional potency against p38α mitogen-activated protein kinase with an half-maximal inhibitory concentration of 9 nanomolar, demonstrating 10-fold selectivity over p38β [4] [14]. The parent compound's N,N-dimethylacetamide group contributes significantly to its lipophilic character and binding affinity through hydrophobic interactions within the kinase active site [15].

The removal of the two methyl groups in N,N-Desmethyl Talmapimod results in a molecular weight reduction of 14 atomic mass units, accompanied by decreased lipophilicity and altered electronic properties [1] [2]. This structural modification affects the compound's ability to occupy the hydrophobic pockets within the p38α binding site, potentially reducing the overall binding energy through diminished van der Waals interactions [11]. The change from a tertiary to secondary amine also alters the basicity of the nitrogen center, influencing protonation states under physiological conditions [12].

Crystallographic studies of p38α in complex with structurally related inhibitors demonstrate that the binding pocket accommodates compounds through induced fit mechanisms, where protein conformational changes optimize inhibitor binding [16] [7]. The smaller molecular volume of N,N-Desmethyl Talmapimod compared to Talmapimod may result in suboptimal pocket filling, leading to reduced binding affinity and altered residence time within the active site [17].

Table 2: Comparative Molecular Properties

PropertyTalmapimodN,N-Desmethyl Talmapimod
Molecular FormulaC27H30ClFN4O3C26H28ClFN4O3
Molecular Weight (g/mol)513.0499.0
CAS Number309913-83-5672293-10-6
p38α IC50 (nM)9Not reported
p38β IC50 (nM)90Not reported
Selectivity Ratio10-foldUnknown
Key Structural FeatureN,N-dimethylacetamideN-desmethylated piperazine
LipophilicityHigherReduced

Impact of N-Desmethylation on Target Binding Affinity

The N-desmethylation process represents a common metabolic transformation that frequently results in reduced binding affinity for target proteins [11] [12]. In the context of kinase inhibitors, the removal of methyl groups from amino functionalities often leads to decreased potency due to altered hydrophobic interactions and modified electronic properties [18] [19]. The specific case of N,N-Desmethyl Talmapimod exemplifies this general principle, where the loss of the dimethyl substitution pattern likely compromises optimal binding to p38α mitogen-activated protein kinase [3].

Molecular modeling studies of p38α complexes indicate that the binding site exhibits a preference for lipophilic substituents that can effectively occupy hydrophobic pockets [20] [5]. The N,N-dimethyl groups in Talmapimod contribute to this lipophilic filling, establishing favorable van der Waals contacts with surrounding amino acid residues [21]. The absence of these methyl groups in N,N-Desmethyl Talmapimod creates a void within the binding pocket, potentially destabilizing the inhibitor-kinase complex and reducing the overall binding energy [22].

The electronic consequences of N-desmethylation extend beyond simple size considerations, as the transformation from a tertiary to secondary amine fundamentally alters the nitrogen's electron density and hydrogen bonding capacity [11]. While secondary amines can participate in additional hydrogen bonding interactions as proton donors, the overall effect typically favors decreased binding affinity for hydrophobic binding sites characteristic of kinase active sites [12]. This electronic redistribution may also influence the compound's protonation state under physiological pH conditions, further affecting its interaction with the target protein [18].

Kinetic studies of p38α inhibitor binding demonstrate that both association and dissociation rates contribute to overall binding affinity, with structural modifications significantly impacting these parameters [23]. The reduced molecular size and altered electronic properties of N,N-Desmethyl Talmapimod likely result in faster dissociation from the kinase active site compared to the parent compound, contributing to diminished apparent affinity [17]. Additionally, the modified binding interactions may affect the compound's ability to induce conformational changes in the protein that stabilize the inhibitor-bound state [16].

Table 3: Predicted Impact of N-Desmethylation on Binding Properties

ParameterExpected ChangeMechanistic Basis
Binding AffinityDecreasedReduced hydrophobic contacts
Residence TimeShortenedFaster dissociation kinetics
Selectivity ProfileAlteredModified electronic interactions
Protein Conformational StabilizationReducedSuboptimal pocket filling
Hydrogen Bonding CapacityIncreasedSecondary amine formation

N,N-Desmethyl Talmapimod represents a structurally distinct metabolite of the parent compound Talmapimod, characterized by the removal of the dimethyl group from the nitrogen atom in the piperazine ring . This demethylated derivative maintains potent inhibitory activity against p38 mitogen-activated protein kinase while exhibiting unique mechanistic properties that distinguish it from conventional p38 mitogen-activated protein kinase inhibitors. The compound operates through sophisticated molecular mechanisms that target multiple levels of the p38 mitogen-activated protein kinase signaling cascade, from direct enzyme inhibition to downstream modulation of inflammatory mediator production.

Allosteric Inhibition Mechanisms of Phosphorylation Events

The inhibitory mechanism of N,N-Desmethyl Talmapimod involves complex allosteric modulation of p38 mitogen-activated protein kinase phosphorylation events through multiple distinct binding modes. The compound exhibits characteristics consistent with both traditional adenosine triphosphate-competitive inhibition and novel allosteric mechanisms that represent significant advances in kinase inhibitor design [2] [3].

DFG-out Conformational Targeting

N,N-Desmethyl Talmapimod demonstrates the ability to stabilize the DFG-out conformation of p38 mitogen-activated protein kinase, a catalytically inactive state that requires substantial conformational reorganization of the activation loop [2] [4]. This mechanism involves a large-scale structural rearrangement of the highly conserved Asp-Phe-Gly motif within the activation loop, where the phenylalanine residue rotates away from the adenosine triphosphate-binding pocket while the aspartate residue is repositioned away from the active site [4]. The formation of this binding conformation necessitates slow binding kinetics, as demonstrated by solution studies showing that allosteric inhibitors require significantly longer association times compared to traditional adenosine triphosphate-competitive inhibitors [2].

Novel Allosteric Site Engagement

Recent crystallographic and computational studies have identified a previously uncharacterized allosteric binding site on p38 mitogen-activated protein kinase that corresponds to amino acid residues at positions 170-199 [5] [6]. This site was discovered through detailed analysis of the p38α-MK2 heterodimer complex, where MAPK-activated protein kinase 2 acts as both a substrate and allosteric modulator of p38α activity [5]. The binding of inhibitors to this region involves a pharmacophore characterized by five critical interaction points: two proton-accepting groups, one hydrogen donor group, and two aromatic/hydrophobic regions [5].

Site-directed mutagenesis studies have confirmed the functional importance of this allosteric site, particularly demonstrating that mutations at Arg186 and Arg189 significantly reduce the inhibitory potency of compounds targeting this region [5]. The discovery of this site represents a paradigm shift in p38 mitogen-activated protein kinase inhibitor design, as it provides access to a binding mode that does not compete directly with adenosine triphosphate binding, potentially offering improved selectivity and reduced off-target effects.

Phosphorylation Event Modulation

The allosteric inhibition mechanism of N,N-Desmethyl Talmapimod directly interferes with the dual phosphorylation events required for p38 mitogen-activated protein kinase activation [7] [8]. The compound prevents the ordered phosphorylation of threonine and tyrosine residues within the Thr-Gly-Tyr motif of the activation loop, which is essential for kinase activation [9]. This inhibition occurs through multiple mechanisms: direct prevention of kinase access to the phosphorylation sites, stabilization of inactive conformations that are not accessible to upstream kinases, and disruption of the protein-protein interactions necessary for productive kinase-substrate interactions [10].

The inhibitory mechanism also affects the processivity of dual phosphorylation, where efficient activation requires sequential phosphorylation events at both threonine and tyrosine residues [7]. By interfering with this ordered process, N,N-Desmethyl Talmapimod effectively prevents the conformational changes necessary for full kinase activation, maintaining p38 mitogen-activated protein kinase in a catalytically incompetent state.

Downstream Suppression of Pro-inflammatory Cytokine Cascades

The therapeutic potential of N,N-Desmethyl Talmapimod is largely attributed to its profound effects on pro-inflammatory cytokine production, achieved through targeted disruption of p38 mitogen-activated protein kinase-dependent signaling cascades [11] [12]. The compound demonstrates remarkable efficacy in suppressing the production of key inflammatory mediators that drive pathological inflammatory responses in various disease contexts.

Tumor Necrosis Factor-Alpha Regulation

N,N-Desmethyl Talmapimod exerts potent inhibitory effects on tumor necrosis factor-alpha production through multiple regulatory mechanisms operating at both transcriptional and post-transcriptional levels [13] [14]. The compound disrupts the p38 mitogen-activated protein kinase-dependent phosphorylation of downstream effectors that control tumor necrosis factor-alpha messenger ribonucleic acid stability through interactions with the 3' untranslated region [13]. This mechanism involves the regulation of AU-rich element-binding proteins that normally stabilize tumor necrosis factor-alpha transcripts under inflammatory conditions.

Additionally, the compound interferes with the p38 mitogen-activated protein kinase-mediated activation of nuclear factor-kappa B, a critical transcription factor that drives tumor necrosis factor-alpha gene expression [13]. Through this dual mechanism of action, N,N-Desmethyl Talmapimod achieves comprehensive suppression of tumor necrosis factor-alpha production, effectively breaking the positive feedback loops that perpetuate inflammatory responses.

Interleukin-1β and Interleukin-6 Suppression

The inhibitory effects of N,N-Desmethyl Talmapimod extend to other critical pro-inflammatory cytokines, including interleukin-1β and interleukin-6, through distinct but complementary mechanisms [15] [16]. For interleukin-1β, the compound primarily affects the transcriptional phase of cytokine production rather than the inflammasome-dependent processing mechanisms, demonstrating that p38 mitogen-activated protein kinase inhibition does not interfere with caspase-1 activation or pro-interleukin-1β cleavage [15]. This selective mechanism preserves essential innate immune functions while reducing pathological cytokine overproduction.

Interleukin-6 suppression occurs through direct disruption of p38 mitogen-activated protein kinase-dependent transcriptional activation pathways [17] [18]. The compound prevents the phosphorylation and activation of transcription factors that drive interleukin-6 gene expression, including activating transcription factor-2 and members of the AP-1 family. The oscillatory nature of p38 mitogen-activated protein kinase activity, which is essential for sustained interleukin-6 expression, is particularly susceptible to inhibition by N,N-Desmethyl Talmapimod [18].

Cyclooxygenase-2 and Inflammatory Mediator Control

N,N-Desmethyl Talmapimod demonstrates significant efficacy in suppressing cyclooxygenase-2 expression, a key enzyme in prostaglandin synthesis that amplifies inflammatory responses [12] [19]. The compound inhibits both the transcriptional activation of the cyclooxygenase-2 gene and the post-translational stabilization of the cyclooxygenase-2 protein, providing comprehensive control over this important inflammatory mediator. This dual mechanism results in reduced prostaglandin E2 production and decreased inflammatory pain responses.

The compound also affects the production of other inflammatory mediators, including chemokines such as interleukin-8, which plays critical roles in neutrophil recruitment and inflammatory cell activation [18]. Through these broad-spectrum effects on inflammatory mediator production, N,N-Desmethyl Talmapimod provides comprehensive anti-inflammatory activity that addresses multiple pathways involved in pathological inflammation.

Cross-talk with JNK/ERK Signaling Networks

The therapeutic efficacy of N,N-Desmethyl Talmapimod is significantly enhanced by its ability to modulate cross-talk between p38 mitogen-activated protein kinase and other major mitogen-activated protein kinase pathways, particularly the c-Jun N-terminal kinase and extracellular signal-regulated kinase cascades [20] [21]. These interactions create complex regulatory networks that determine cellular fate decisions and inflammatory responses.

p38-JNK Pathway Interactions

The relationship between p38 mitogen-activated protein kinase and c-Jun N-terminal kinase pathways involves both synergistic and competitive interactions that are profoundly influenced by N,N-Desmethyl Talmapimod treatment [22] [20]. Under normal conditions, both pathways can be activated simultaneously in response to cellular stress, leading to enhanced inflammatory gene expression and, in some contexts, apoptotic cell death [23]. The compound modulates this relationship by preferentially inhibiting p38 mitogen-activated protein kinase activity while potentially allowing compensatory c-Jun N-terminal kinase activation.

This selective inhibition pattern has important implications for therapeutic efficacy, as it can redirect cellular responses away from chronic inflammatory states toward more appropriate stress response pathways [22]. The compound's effects on reactive oxygen species production provide an additional layer of complexity, as p38 mitogen-activated protein kinase inhibition can lead to increased reactive oxygen species levels, which in turn activate c-Jun N-terminal kinase pathways through phosphatase inactivation [22].

p38-ERK Regulatory Networks

The interaction between p38 mitogen-activated protein kinase and extracellular signal-regulated kinase pathways represents a critical balance between pro-survival and pro-apoptotic signals [24] [21]. N,N-Desmethyl Talmapimod influences this balance through multiple mechanisms, including the modulation of dual-specificity phosphatase expression and activity [11]. The compound affects the expression of DUSP1, a phosphatase that preferentially dephosphorylates p38 mitogen-activated protein kinase and c-Jun N-terminal kinase while having lesser effects on extracellular signal-regulated kinase [11].

This differential phosphatase regulation creates a regulatory network where extracellular signal-regulated kinase activity can be relatively enhanced while p38 mitogen-activated protein kinase and c-Jun N-terminal kinase activities are suppressed [21]. Such modulation can shift cellular responses from inflammatory and apoptotic pathways toward proliferative and survival pathways, which may have important implications for tissue repair and regeneration processes.

Feedback Loop Modulation

N,N-Desmethyl Talmapimod exerts profound effects on the negative feedback loops that normally regulate mitogen-activated protein kinase pathway activity [18] [21]. The compound disrupts the oscillatory nature of p38 mitogen-activated protein kinase signaling, which involves cyclical activation and deactivation mediated by dual-specificity phosphatases such as DUSP1 [18]. This disruption prevents the sustained activation patterns necessary for chronic inflammatory gene expression while preserving the ability of cells to respond to acute stimuli.

The compound also affects positive feedback loops that can lead to bistable activation states, particularly in the context of apoptotic signaling [21]. By preventing the establishment of sustained p38 mitogen-activated protein kinase activity, N,N-Desmethyl Talmapimod can shift the threshold for apoptotic responses, potentially providing cytoprotective effects in contexts where excessive cell death contributes to pathology.

Metabolic and Survival Pathway Integration

The cross-talk effects of N,N-Desmethyl Talmapimod extend beyond classical mitogen-activated protein kinase pathways to include interactions with metabolic and survival signaling networks [24]. The compound influences the integration of p38 mitogen-activated protein kinase signaling with phosphoinositide 3-kinase/protein kinase B pathways, which play critical roles in cellular metabolism and survival [24]. This integration is context-dependent and can result in either enhanced or diminished survival signaling depending on the cellular environment and stimulus conditions.

The modulation of these integrated signaling networks provides N,N-Desmethyl Talmapimod with the ability to influence cellular fate decisions beyond simple kinase inhibition, potentially offering therapeutic benefits in conditions where the balance between inflammation, survival, and metabolic function is disrupted. This comprehensive network modulation represents a sophisticated therapeutic approach that addresses the complexity of cellular signaling in disease states.

PropertyValue
Molecular FormulaC26H28ClFN4O3
Molecular Weight498.977 g/mol
CAS Number672293-10-6
StructureDemethylated piperazine derivative
Targetp38 MAPK
Parent CompoundTalmapimod (SCIO-469)
MechanismDescriptionKey Features
DFG-out ConformationLarge conformational change in Asp-Phe-Gly motif requiring slow binding kineticsPhenylalanine rotation, aspartate repositioning, slow association kinetics
Novel Allosteric SiteBinding site at amino acids 170-199 region discovered through p38α-MK2 complex analysisArginine 186/189 residues critical, pharmacophore with 5 interaction points
ATP Competitive BindingTraditional ATP pocket binding with hydrogen bonding to Met109Type I inhibitor mechanism, rapid binding, high selectivity
MK2 Regulatory SiteAllosteric site identified from MK2 regulatory loop contact regionHeterodimer formation, inactive conformation maintenance
Conformational PlasticityActivation loop flexibility enabling multiple binding conformationsBreathing motion between N/C terminal lobes, hinge region flexibility
Cytokinep38 DependencyInhibition MechanismClinical Relevance
TNF-alphaHighPost-transcriptional regulation via 3'UTRPrimary inflammatory mediator in autoimmune diseases
IL-1βHighTranscriptional control and inflammasome-independent processingKey pyrogenic factor in fever and tissue damage
IL-6HighDirect transcriptional activation via p38-NF-κB pathwayAcute phase response coordinator and B-cell differentiation
IL-8ModerateOscillatory p38 activity requirement for sustained expressionNeutrophil chemotaxis and inflammatory cell recruitment
COX-2Highp38-dependent gene transcription and protein stabilizationProstaglandin synthesis and pain/inflammation amplification
Pathway InteractionCross-talk TypeMolecular MechanismFunctional Outcome
p38-JNKSynergisticDual activation in stress responses, shared upstream activators MKK4/MKK7Enhanced apoptosis, inflammatory gene expression
p38-ERKAntagonisticERK activation enhances DUSP-mediated p38 dephosphorylationProliferation vs apoptosis balance, growth factor response
p38-AKTContext-dependentAKT inhibits p38 positive feedback loops, prevents apoptotic switchingSurvival vs death decision, metabolic regulation
p38-NF-κBCooperativep38 enhances NF-κB transcriptional activity via phosphorylationInflammatory gene transcription, immune response amplification
p38-DUSP1Negative feedbackp38 induces DUSP1 expression creating negative feedback loopSignal termination, pathway desensitization, homeostasis

XLogP3

3.8

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

498.1833966 g/mol

Monoisotopic Mass

498.1833966 g/mol

Heavy Atom Count

35

Dates

Last modified: 08-10-2024

Explore Compound Types